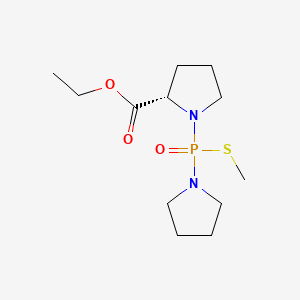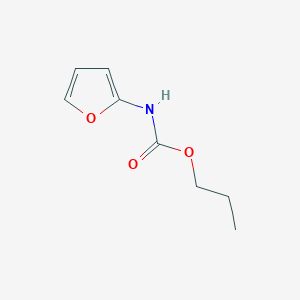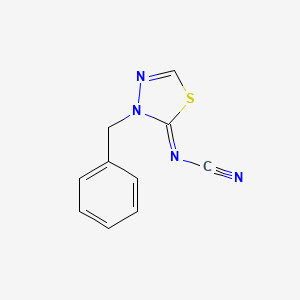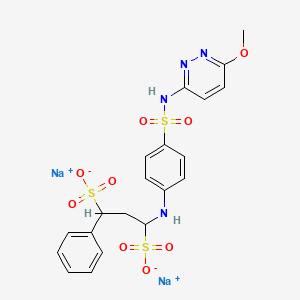
L-Proline, 1-((methylthio)-1-pyrrolidinylphosphinyl)-, ethyl ester, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-Ethyl 1-((methylthio)(pyrrolidin-1-yl)phosphoryl)pyrrolidine-2-carboxylate is a complex organic compound featuring a pyrrolidine ring, a phosphoryl group, and a methylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-Ethyl 1-((methylthio)(pyrrolidin-1-yl)phosphoryl)pyrrolidine-2-carboxylate typically involves multi-step organic reactions. One common approach is the reaction of pyrrolidine derivatives with phosphorylating agents and methylthiolating agents under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the consistency and quality of the product .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-Ethyl 1-((methylthio)(pyrrolidin-1-yl)phosphoryl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphoryl group to phosphines.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phosphines, and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
(2S)-Ethyl 1-((methylthio)(pyrrolidin-1-yl)phosphoryl)pyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of (2S)-Ethyl 1-((methylthio)(pyrrolidin-1-yl)phosphoryl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyrrolidine derivatives
- Phosphorylated compounds
- Methylthio-substituted compounds
Uniqueness
What sets (2S)-Ethyl 1-((methylthio)(pyrrolidin-1-yl)phosphoryl)pyrrolidine-2-carboxylate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
137090-20-1 |
|---|---|
Molekularformel |
C12H23N2O3PS |
Molekulargewicht |
306.36 g/mol |
IUPAC-Name |
ethyl (2S)-1-[methylsulfanyl(pyrrolidin-1-yl)phosphoryl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H23N2O3PS/c1-3-17-12(15)11-7-6-10-14(11)18(16,19-2)13-8-4-5-9-13/h11H,3-10H2,1-2H3/t11-,18?/m0/s1 |
InChI-Schlüssel |
HQIMAHNKQPDYJH-FAQQKDIKSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1CCCN1P(=O)(N2CCCC2)SC |
Kanonische SMILES |
CCOC(=O)C1CCCN1P(=O)(N2CCCC2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethanone, 1-[4-[[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino]phenyl]-](/img/structure/B12895395.png)


![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbaldehyde](/img/structure/B12895403.png)

![7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B12895413.png)
![5-{[(Oxan-2-yl)oxy]methyl}-1,3-dihydro-2-benzofuran](/img/structure/B12895425.png)


